![molecular formula C13H19NO4S B13163427 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid](/img/structure/B13163427.png)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid: is a chiral amino acid derivative. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Thiophene Derivative: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of 3-methylthiophene.
Final Coupling and Deprotection: The protected amino acid is then coupled with the thiophene derivative, followed by deprotection of the Boc group under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors for the coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used for Boc deprotection.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of deprotected or differently protected amino acids.
Applications De Recherche Scientifique
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of peptide-based drugs and enzyme inhibitors.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid depends on its application. In medicinal chemistry, it may act as a substrate or inhibitor for specific enzymes, interacting with the active site and affecting the enzyme’s activity. The thiophene ring and the amino acid moiety can interact with various molecular targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylthiophen-2-yl)propanoic acid: can be compared with other amino acid derivatives such as:
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2-thienyl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.
The uniqueness of This compound lies in the specific substitution on the thiophene ring, which can impart distinct electronic and steric properties, making it suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H19NO4S |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H19NO4S/c1-8-5-6-19-10(8)7-9(11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1 |
Clé InChI |
NJNRYOPCZFZOKT-VIFPVBQESA-N |
SMILES isomérique |
CC1=C(SC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(SC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


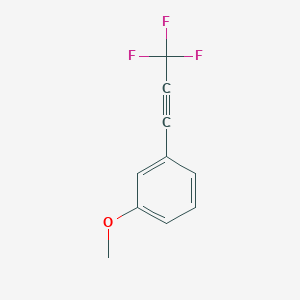
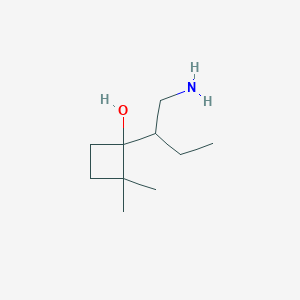
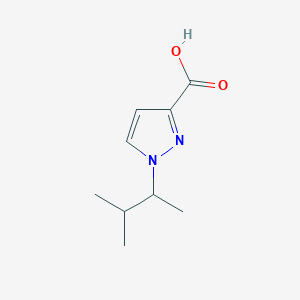
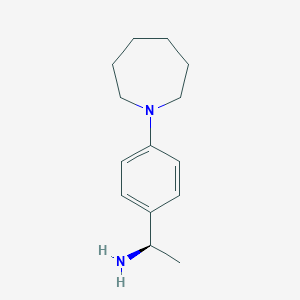


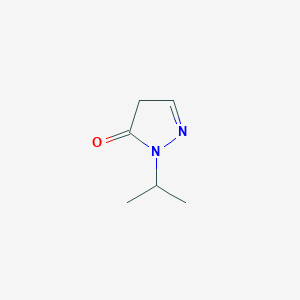
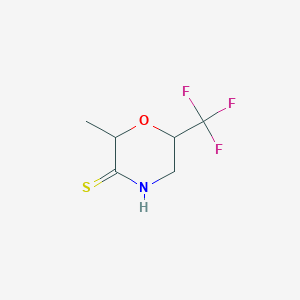
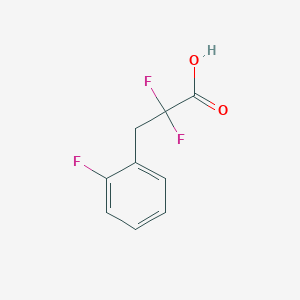

![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)



